molecular formula C17H34O6P2 B10756905 (6e,11e)-Heptadeca-6,11-Diene-9,9-Diylbis(Phosphonic Acid)

(6e,11e)-Heptadeca-6,11-Diene-9,9-Diylbis(Phosphonic Acid)

Cat. No.: B10756905
M. Wt: 396.4 g/mol
InChI Key: PFKBXXKNHWTTCS-PHEQNACWSA-N
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Description

(6E,11E)-HEPTADECA-6,11-DIENE-9,9-DIYLBIS(PHOSPHONIC ACID) is a unique organophosphorus compound characterized by the presence of two phosphonic acid groups attached to a heptadecadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E,11E)-HEPTADECA-6,11-DIENE-9,9-DIYLBIS(PHOSPHONIC ACID) typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the heptadecadiene backbone, which can be achieved through various organic synthesis techniques.

    Phosphonation: The introduction of phosphonic acid groups is carried out using phosphonation reactions. .

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of (6E,11E)-HEPTADECA-6,11-DIENE-9,9-DIYLBIS(PHOSPHONIC ACID) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using large-scale reactors, and employing efficient purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(6E,11E)-HEPTADECA-6,11-DIENE-9,9-DIYLBIS(PHOSPHONIC ACID) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can modify the double bonds in the heptadecadiene backbone.

    Substitution: The phosphonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives and modified heptadecadiene compounds.

Scientific Research Applications

(6E,11E)-HEPTADECA-6,11-DIENE-9,9-DIYLBIS(PHOSPHONIC ACID) has several scientific research applications:

Mechanism of Action

The mechanism of action of (6E,11E)-HEPTADECA-6,11-DIENE-9,9-DIYLBIS(PHOSPHONIC ACID) involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid groups can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates . This inhibition can lead to various biological effects, including antimicrobial activity and modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6E,11E)-HEPTADECA-6,11-DIENE-9,9-DIYLBIS(PHOSPHONIC ACID) is unique due to its heptadecadiene backbone and the presence of two phosphonic acid groups. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H34O6P2

Molecular Weight

396.4 g/mol

IUPAC Name

[(6E,11E)-9-phosphonoheptadeca-6,11-dien-9-yl]phosphonic acid

InChI

InChI=1S/C17H34O6P2/c1-3-5-7-9-11-13-15-17(24(18,19)20,25(21,22)23)16-14-12-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3,(H2,18,19,20)(H2,21,22,23)/b13-11+,14-12+

InChI Key

PFKBXXKNHWTTCS-PHEQNACWSA-N

Isomeric SMILES

CCCCC/C=C/CC(P(=O)(O)O)(P(=O)(O)O)C/C=C/CCCCC

Canonical SMILES

CCCCCC=CCC(CC=CCCCCC)(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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